

An In-depth Technical Guide to Benzbromarone-d5

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Compound of Interest

Compound Name: Benzbromarone-d5

Cat. No.: B12408065

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and metabolic pathways of **Benzbromarone-d5**. This deuterated analog of the potent uricosuric agent Benzbromarone is a valuable tool in metabolism and pharmacokinetic studies.

Core Properties of Benzbromarone-d5

Benzbromarone-d5 is a stable, isotopically labeled form of Benzbromarone where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Benzbromarone in biological matrices. While a specific CAS number for **Benzbromarone-d5** is not officially assigned, the CAS number for the parent compound, Benzbromarone, is 3562-84-3[1].

Chemical and Physical Data

The fundamental properties of **Benzbromarone-d5** are summarized in the table below. It is important to note that while the molecular formula and weight are specific to the deuterated compound, some physical properties, such as melting point and solubility, are often reported for the unlabeled parent compound due to their close similarity.

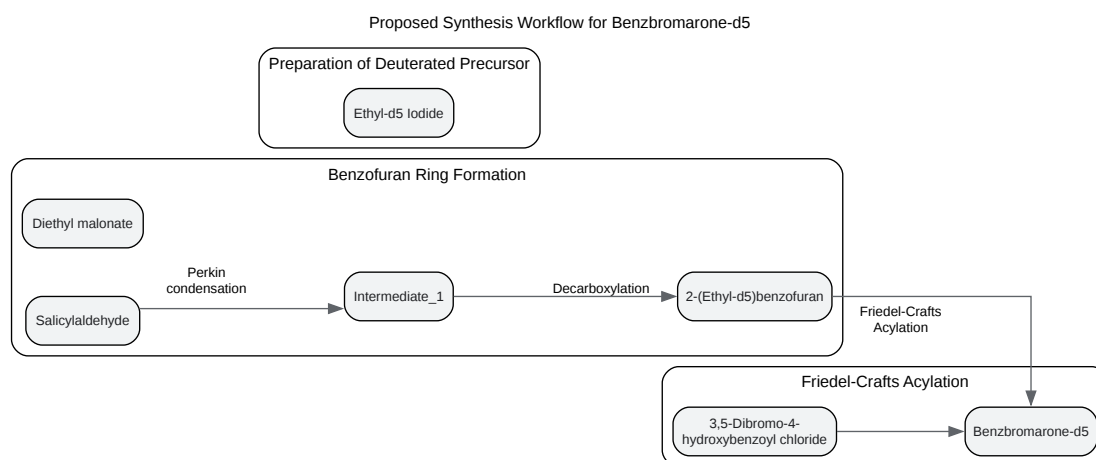
Property	Value	Reference
Chemical Name	(3,5-dibromo-4-hydroxyphenyl) (2-(ethyl-d5)-1-benzofuran-3-yl)methanone	N/A
Molecular Formula	C ₁₇ H ₇ D ₅ Br ₂ O ₃	[2]
Molecular Weight	429.11 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	~151 °C (for unlabeled Benzbromarone)	[3]
Solubility (of unlabeled Benzbromarone)	DMSO: 85 mg/mL Ethanol: 15 mg/mL Water: Insoluble	[3]
Storage Conditions	Powder: -20°C for 3 years In solvent: -80°C for 1 year	[1]

Synthesis and Experimental Protocols

The synthesis of **Benzbromarone-d5** involves the introduction of a deuterated ethyl group onto the benzofuran ring system. While a specific, detailed protocol for the synthesis of **Benzbromarone-d5** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of Benzbromarone and general techniques for deuterium labeling.

Proposed Synthesis Workflow

A potential synthetic pathway for **Benzbromarone-d5** is outlined below. This process would start with a deuterated precursor for the ethyl group.



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Caption: Proposed synthesis of **Benzbromarone-d5**.

Experimental Protocol: HPLC Analysis of Benzbromarone

The following is a representative HPLC method for the analysis of Benzbromarone, which can be adapted for the quantification of **Benzbromarone-d5**, often used as an internal standard.

Objective: To determine the purity and concentration of Benzbromarone in a sample.

Materials:

- HPLC system with a PDA or UV detector
- C18 column (e.g., Zorbax Eclips plus C18, 100 mm × 4.6 mm, 5 µm)[1][4]
- Mobile Phase: A mixture of Glacial Acetic Acid, Acetonitrile, Water, and Methanol (e.g., in a ratio of 2.5:12.5:195:450 v/v)[1][4]
- Benzbromarone standard
- Sample containing Benzbromarone
- Diluent (Mobile phase can be used)
- 0.45 µm nylon syringe filters

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phase by mixing the specified volumes of the solvents. Degas the mobile phase before use.
- Preparation of Standard Solution: Accurately weigh a known amount of Benzbromarone standard and dissolve it in the diluent to achieve a known concentration (e.g., 0.1 mg/mL)[4].
- Preparation of Sample Solution: Prepare the sample solution by dissolving the sample containing Benzbromarone in the diluent to an expected concentration within the linear range of the method. Filter the solution through a 0.45 µm nylon filter.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min[1][4]
 - Injection Volume: 20 µL
 - Column Temperature: 25°C[4]
 - Detection Wavelength: 231 nm[4]

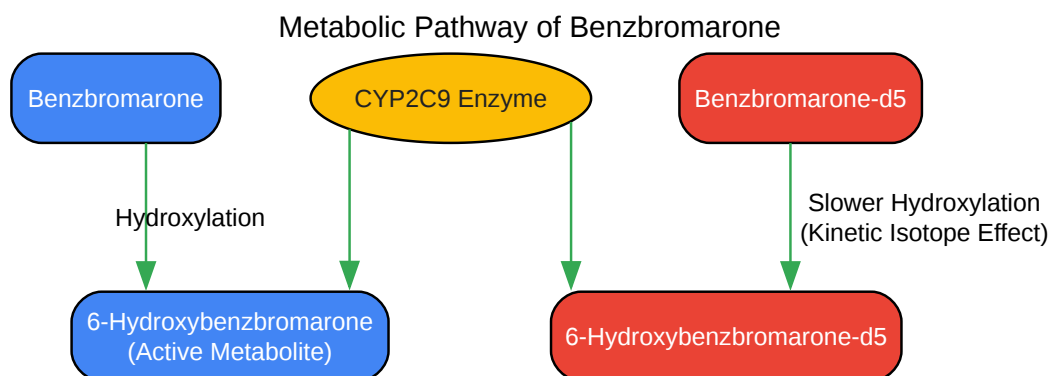
- **Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- **Quantification:** Compare the peak area of Benzbromarone in the sample chromatogram with the peak area of the standard solution to determine the concentration of Benzbromarone in the sample. When using **Benzbromarone-d5** as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

Metabolic Pathways and Signaling

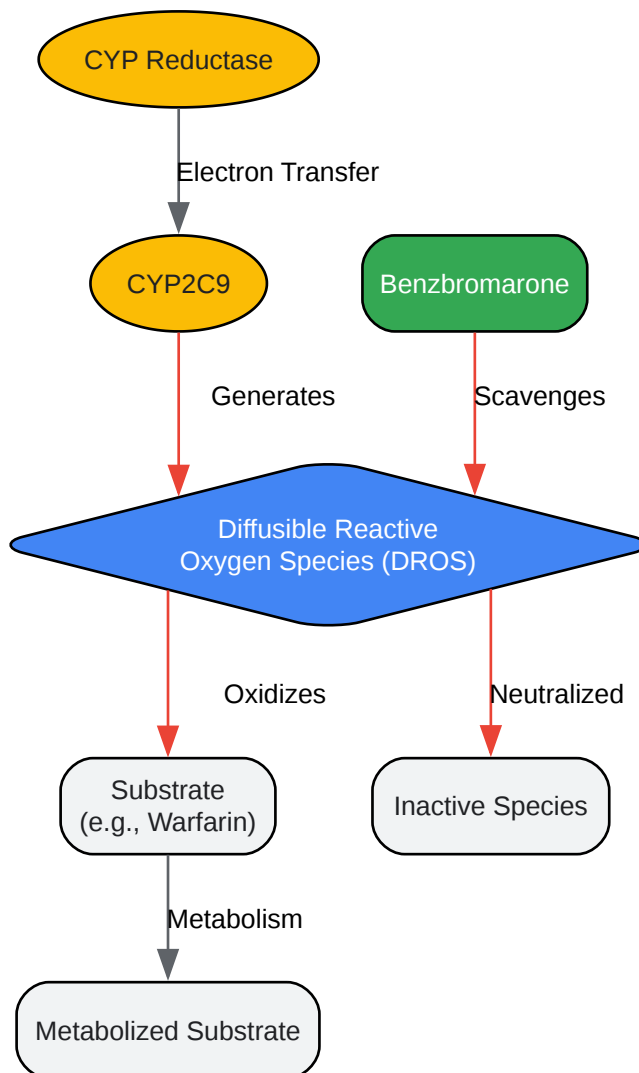
Benzbromarone is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP2C9. The major metabolic pathway is hydroxylation of the ethyl group, leading to the formation of 6-hydroxybenzbromarone. This metabolite is also pharmacologically active. The deuteration of the ethyl group in **Benzbromarone-d5** is expected to slow down this metabolic process due to the kinetic isotope effect, making it a useful tool to study the metabolism of the parent drug.

Benzbromarone Metabolism by CYP2C9

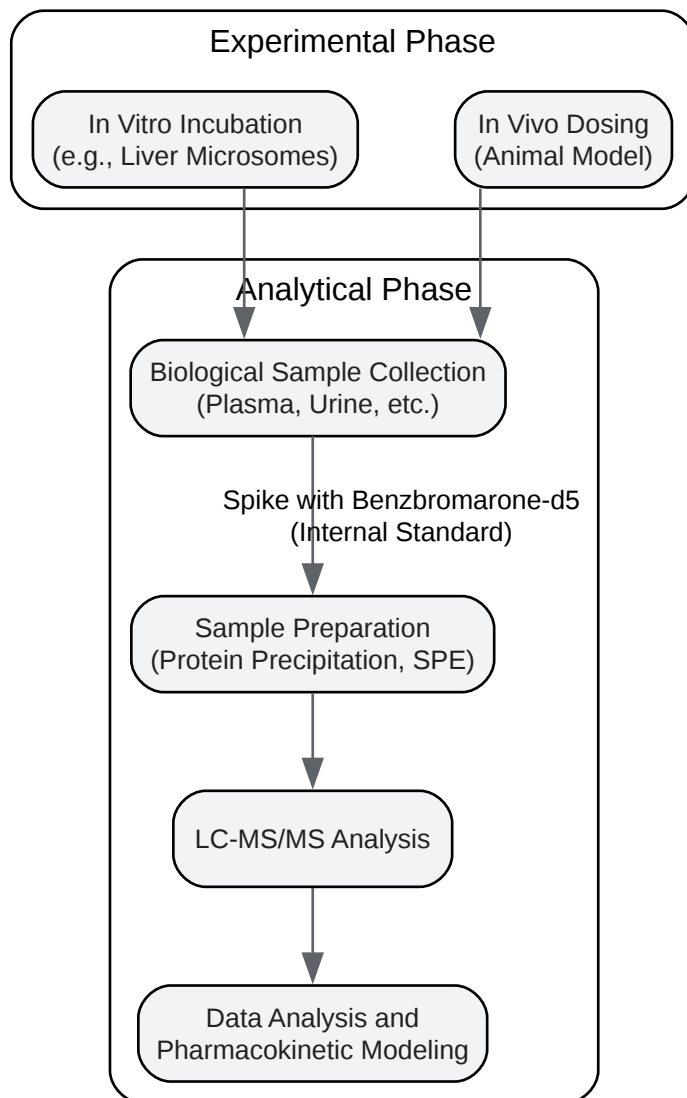
The metabolic conversion of Benzbromarone is a critical aspect of its pharmacology and toxicology.



CYP2C9 Inhibition by Benzbromarone



Workflow for Drug Metabolism Study using a Deuterated Standard



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